molecular formula C16H11BrN2O4 B6061075 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide

5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide

Cat. No. B6061075
M. Wt: 375.17 g/mol
InChI Key: UCHUUJCDHKWLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide is a chemical compound that belongs to the furan family. This compound is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which can lead to the repression of gene expression. By inhibiting HDAC, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide are primarily related to its ability to inhibit HDAC. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide in lab experiments is its ability to inhibit HDAC, which can lead to the activation of gene expression. Additionally, this compound has been shown to be effective against a wide range of cancer types and may have potential as a treatment for inflammatory diseases. One limitation of using 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide in lab experiments is its relatively low yield in the synthesis process.

Future Directions

There are several future directions for research on 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide. One area of research could focus on improving the synthesis method to increase the yield of this compound. Additionally, further research could investigate the potential of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could investigate the potential of combining 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide with other compounds to increase its effectiveness against cancer cells.
Conclusion:
In conclusion, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide is a chemical compound that has shown promise in scientific research due to its ability to inhibit HDAC and its effectiveness against a wide range of cancer types. Further research is needed to fully understand the potential of this compound as a treatment for other diseases and to improve the synthesis method to increase the yield of this compound.

Synthesis Methods

The synthesis of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide involves the reaction of 2-furoyl chloride with 3-aminobenzoic acid to produce 3-(2-furoylamino)benzoic acid. This intermediate is then reacted with 5-bromo-2-furoyl chloride to produce the final product. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide is widely used in scientific research due to its ability to inhibit the growth of cancer cells. This compound has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer. Additionally, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

5-bromo-N-[3-(furan-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O4/c17-14-7-6-13(23-14)16(21)19-11-4-1-3-10(9-11)18-15(20)12-5-2-8-22-12/h1-9H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHUUJCDHKWLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-{3-[(furan-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide

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